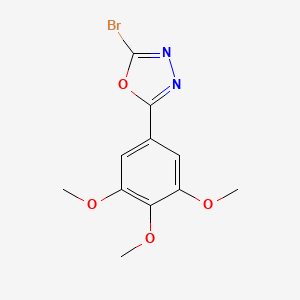

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Description

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a bromine atom and at position 5 with a 3,4,5-trimethoxyphenyl group. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) substituents, influencing its physicochemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWKZBMLDLTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with bromine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples are less common.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols and may require a base such as potassium carbonate.

Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can enhance binding affinity to biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations:

Substituent Reactivity : The bromine atom in the target compound may act as a leaving group, enabling further functionalization (e.g., nucleophilic substitution), unlike sulfonyl or methoxy substituents .

Bioactivity Trends :

- Sulfonyl derivatives (e.g., Ia, IIa) demonstrate strong antifungal activity, likely due to enhanced electrophilicity and enzyme inhibition (e.g., SDH protein binding) .

- Thioether derivatives (e.g., 5g) show herbicidal effects, suggesting substituent-dependent target specificity .

Physicochemical Properties: The trimethoxyphenyl group increases lipophilicity, enhancing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 2-Sulfonyl Derivative (Ia) | 2-(4-Methoxyphenyl) Analog (CAS 923250-52-6) |

|---|---|---|---|

| Molecular Weight | ~315 g/mol | ~380 g/mol | 342.35 g/mol |

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

| Solubility | Low in water | Moderate in polar solvents | High due to methoxy groups |

Biological Activity

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities. Oxadiazole derivatives have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to synthesize the available literature on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₃O₂

- Molecular Weight : 270.08 g/mol

- CAS Number : 939962-84-2

- Structural Formula :

The biological activity of this compound is largely attributed to its interaction with various cellular targets. Preliminary studies suggest that oxadiazole derivatives may exert their effects through the following mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, disrupting microtubule dynamics which is crucial for cell division and proliferation .

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Activity : Some oxadiazoles exhibit antibacterial properties against strains like Mycobacterium tuberculosis, suggesting potential use in treating infections .

Anticancer Activity

A variety of studies have assessed the anticancer properties of oxadiazole derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds:

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 1.4 | Tubulin inhibition |

| Compound B | HT-29 (Colon) | 0.229 | Apoptosis induction |

| Compound C | ME-180 (Cervical) | >10 | Low toxicity in normal cells |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives can exhibit significant antimicrobial effects:

| Microbial Strain | Activity Observed |

|---|---|

| Mycobacterium tuberculosis | Active against resistant strains |

| Staphylococcus aureus | Moderate inhibition observed |

Case Studies

- Study on Anticancer Efficacy : In a recent study involving various cancer cell lines (A549 and HT-29), oxadiazole derivatives demonstrated potent antiproliferative effects with IC₅₀ values as low as 0.229 µM for certain analogs . This suggests that structural modifications can enhance bioactivity significantly.

- Antimicrobial Evaluation : Another study highlighted the effectiveness of oxadiazole compounds against Mycobacterium tuberculosis, showing promising results against monoresistant strains . This positions such compounds as potential candidates for further development in antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.